molecular formula C6H12FNO B13221178 2-(Fluoromethyl)-4-methylmorpholine

2-(Fluoromethyl)-4-methylmorpholine

Cat. No.: B13221178
M. Wt: 133.16 g/mol
InChI Key: YMLZMJMGFDYJSA-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-4-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-4-methylmorpholine typically involves the fluorination of a precursor compound. One common method is the reaction of 4-methylmorpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Fluoromethyl)-4-methylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-4-methylmorpholine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in altered metabolic pathways and biological effects, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoromethyl-7-methylnaphthalene
  • Fluorometholone
  • Sevoflurane

Uniqueness

2-(Fluoromethyl)-4-methylmorpholine is unique due to its specific structural features and the presence of both a fluorine atom and a morpholine ring. This combination imparts distinct chemical and physical properties, making it different from other fluorinated compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-(fluoromethyl)-4-methylmorpholine

InChI

InChI=1S/C6H12FNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3

InChI Key

YMLZMJMGFDYJSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CF

Origin of Product

United States

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